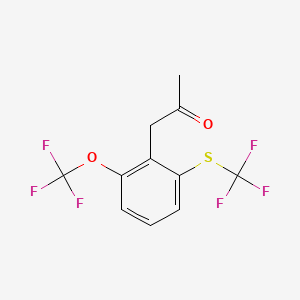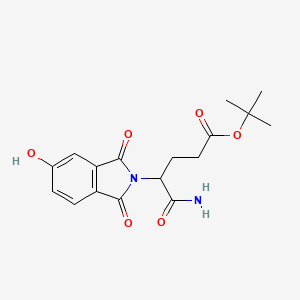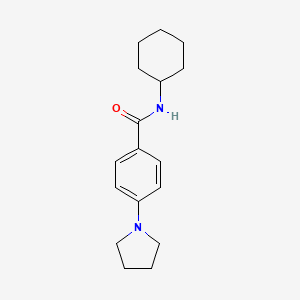
N-cyclohexyl-4-(pyrrolidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-(pyrrolidin-1-yl)benzamide is a compound that features a cyclohexyl group attached to a benzamide structure, with a pyrrolidine ring substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(pyrrolidin-1-yl)benzamide typically involves the reaction of 4-(pyrrolidin-1-yl)benzoic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-cyclohexyl-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the benzamide or pyrrolidine rings.
Substitution: The compound can participate in substitution reactions, particularly at the benzamide or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
N-cyclohexyl-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
作用机制
The mechanism of action of N-cyclohexyl-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl and pyrrolidine groups contribute to the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and biological context .
相似化合物的比较
Similar Compounds
N-cyclohexyl-4-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an amide.
N-cyclohexyl-4-(piperidin-1-yl)benzamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N-cyclohexyl-4-(pyrrolidin-1-yl)benzamide is unique due to the combination of its cyclohexyl and pyrrolidine groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C17H24N2O |
|---|---|
分子量 |
272.4 g/mol |
IUPAC 名称 |
N-cyclohexyl-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C17H24N2O/c20-17(18-15-6-2-1-3-7-15)14-8-10-16(11-9-14)19-12-4-5-13-19/h8-11,15H,1-7,12-13H2,(H,18,20) |
InChI 键 |
CMXAJZRDFGZGRG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B14068105.png)
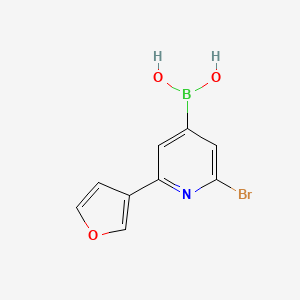
![3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14068117.png)
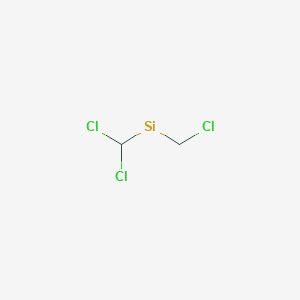
![Phosphonic acid, [2-(2-pyridinyl)ethyl]-](/img/structure/B14068131.png)





